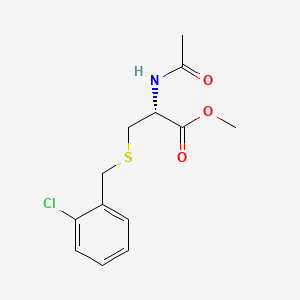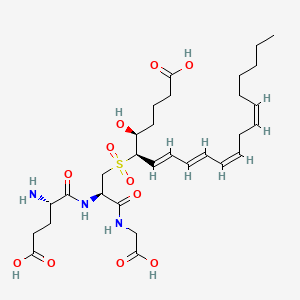
4-Hydroxy-2-methyl-3-(octane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-methyl-3-(octane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione is a complex organic compound that features a thiolane ring with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methyl-3-(octane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione typically involves multiple steps, including the formation of the thiolane ring and the introduction of the hydroxy, methyl, and sulfinyl groups. Common synthetic routes may involve:
Formation of the Thiolane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Functional Groups: Hydroxy and methyl groups can be introduced through substitution reactions, while the sulfinyl group can be added via oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
4-Hydroxy-2-methyl-3-(octane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The hydroxy and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group would yield a sulfone, while reduction would yield a sulfide.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 4-Hydroxy-2-methyl-3-(octane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxy and sulfinyl groups could play key roles in these interactions.
類似化合物との比較
Similar compounds to 4-Hydroxy-2-methyl-3-(octane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione include other thiolane derivatives with different functional groups. These compounds can be compared based on their chemical reactivity, stability, and applications. For example:
4-Hydroxy-2-methyl-3-(octane-1-sulfonyl)-1lambda~6~-thiolane-1,1-dione: Similar structure but with a sulfonyl group instead of a sulfinyl group.
4-Hydroxy-2-methyl-3-(octane-1-thio)-1lambda~6~-thiolane-1,1-dione: Similar structure but with a thio group instead of a sulfinyl group.
特性
CAS番号 |
79552-42-4 |
|---|---|
分子式 |
C13H26O4S2 |
分子量 |
310.5 g/mol |
IUPAC名 |
5-methyl-4-octylsulfinyl-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C13H26O4S2/c1-3-4-5-6-7-8-9-18(15)13-11(2)19(16,17)10-12(13)14/h11-14H,3-10H2,1-2H3 |
InChIキー |
LEWMREDPNMEKID-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCS(=O)C1C(S(=O)(=O)CC1O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


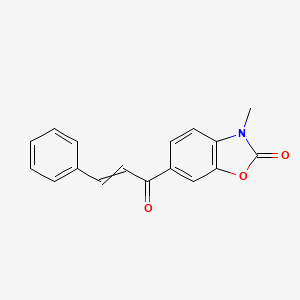
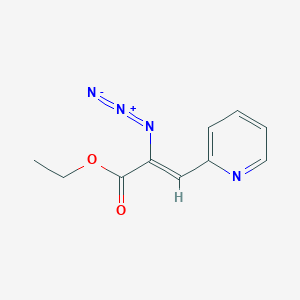
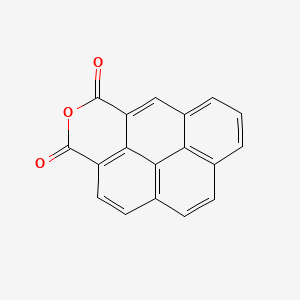
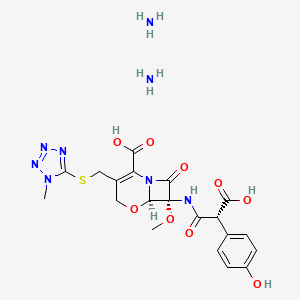
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide](/img/structure/B14430439.png)
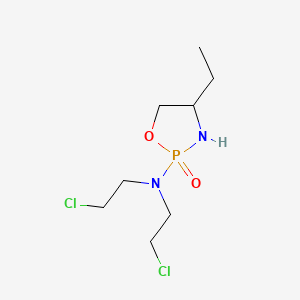
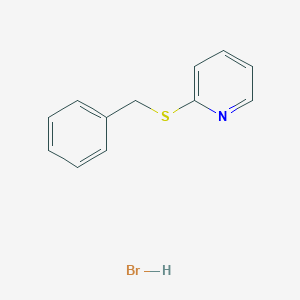
![2-Phenylpyrazino[2,3-b]quinoxaline](/img/structure/B14430456.png)
![4-{5-[(2-Cyanoethyl)sulfanyl]-1H-tetrazol-1-yl}benzene-1-sulfonamide](/img/structure/B14430461.png)
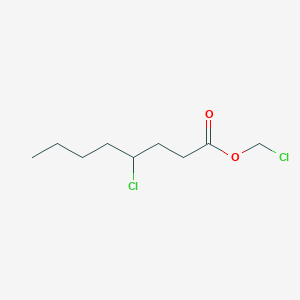
![2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430482.png)
![2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate](/img/structure/B14430488.png)
